8-Fluor-4-hydroxychinolin-2-carbonsäure

Übersicht

Beschreibung

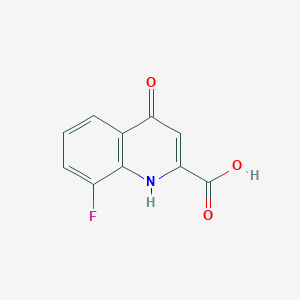

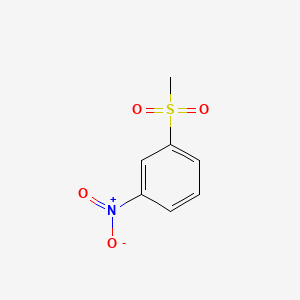

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a tridentate chelating agent and is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .

Synthesis Analysis

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves a reaction with methylester and NaOH . The yield of this reaction is reported to be 91% .Molecular Structure Analysis

The molecular weight of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is 207.2 . Its IUPAC name is 8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid . The compound has 5 H-Bond acceptors and 2 H-Bond donors .Chemical Reactions Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid reacts with 2-aminophenol to form a benzoxazole derivative, which can undergo fluorescence quenching in water . This makes it a viable candidate for developing a probe for detecting water in aprotic organic solvents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.2 and a molecular formula of C10H6FNO3 . It has 5 H-Bond acceptors and 2 H-Bond donors . The exact physical properties such as melting point, boiling point, and density are not provided in the retrieved information .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die den 8-Hydroxychinolin-(8-HQ)-Kern enthalten, wie z. B. 8-Fluor-4-hydroxychinolin-2-carbonsäure, weisen eine breite Palette biologischer Aktivitäten auf, darunter antibakterielle Wirkungen . Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Medikamente.

Antitumor-Eigenschaften

8-HQ-Derivate haben vielversprechende Antitumor-Eigenschaften gezeigt . Sie können zur Entwicklung potenter Leitverbindungen mit guter Wirksamkeit und geringer Toxizität für die Krebsbehandlung eingesetzt werden.

Antifungal-Effekte

Zusätzlich zu ihren antimikrobiellen und Antitumor-Eigenschaften haben 8-HQ-Verbindungen auch antifungale Wirkungen . Dies erweitert ihren potenziellen Einsatz bei der Behandlung verschiedener Pilzinfektionen.

Behandlung von Chlamydia trachomatis-Infektionen

Es wurden Forschungen zur Synthese und Entwicklung neuer 8-HQ-Derivate für die Behandlung von Chlamydia trachomatis-Infektionen durchgeführt . Chlamydia trachomatis ist ein gramnegatives Bakterium, das für die am häufigsten diagnostizierte sexuell übertragbare bakterielle Infektion weltweit verantwortlich ist.

Entwicklung von Sonden zur Detektion von Wasser in aprotischen organischen Lösungsmitteln

This compound reagiert mit 2-Aminophenol unter Bildung eines Benzoxazolderivats, das in Wasser eine Fluoreszenzlöschung erfahren kann. Dies macht es zu einem geeigneten Kandidaten für die Entwicklung einer Sonde zum Nachweis von Wasser in aprotischen organischen Lösungsmitteln .

Radiolyse von Carboxychinolinen

2-Hydroxychinolin-4-carbonsäure, eine verwandte Verbindung, wird bei der Radiolyse von Carboxychinolinen verwendet . Dies deutet darauf hin, dass this compound möglicherweise ähnliche Anwendungen haben könnte.

Dies sind nur einige der vielen potenziellen Anwendungen von this compound. Die vielfältigen biologischen Aktivitäten und pharmakologischen Anwendungen der Verbindung machen sie zu einem wertvollen Gegenstand laufender wissenschaftlicher Forschung .

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds like 5-carboxy-8-hydroxyquinoline (iox1) are effective inhibitors of the 2-oxoglutarate (2og) oxygenase subfamilies . These include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

Based on its structural similarity to iox1, it may also act as an inhibitor of 2og-dependent enzymes . These enzymes play a crucial role in various biological processes, including epigenetic regulation .

Biochemical Pathways

It is known that 2og-dependent enzymes, which this compound may inhibit, are involved in a wide range of biochemical pathways . These include the regulation of gene expression through the demethylation of nucleic acids .

Result of Action

Inhibition of 2og-dependent enzymes can have significant effects on cellular processes, including the regulation of gene expression .

Biochemische Analyse

Biochemical Properties

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of bacterial growth. Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting downstream processes .

Cellular Effects

The effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid on various cell types and cellular processes are profound. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects . Furthermore, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function . For instance, it inhibits the activity of bacterial enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can lead to cumulative effects on cell viability and function . In in vivo studies, the compound’s effects on tissue function and overall organism health have been observed to change over time, with potential long-term impacts on metabolic and signaling pathways .

Dosage Effects in Animal Models

The effects of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can be observed. These effects include damage to vital organs, disruption of normal metabolic processes, and alterations in gene expression . Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing their activity and function . For example, the compound can inhibit the activity of enzymes involved in the biosynthesis of essential metabolites, leading to changes in metabolite levels and metabolic flux . Additionally, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid can modulate the activity of enzymes involved in detoxification pathways, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid within cells can influence its activity and function, as it interacts with target biomolecules in specific cellular environments . Additionally, the compound’s distribution within tissues can affect its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid may accumulate in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins . The specific localization of the compound within cells can influence its overall biochemical activity and therapeutic potential .

Eigenschaften

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36308-79-9 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)

![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)